N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE
Description
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The N-substituent comprises a 2-(2-fluorophenyl)-2-methoxypropyl chain. This structure combines lipophilic aromatic moieties (benzodioxine and fluorophenyl) with a sulfonamide group, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO5S/c1-18(23-2,14-5-3-4-6-15(14)19)12-20-26(21,22)13-7-8-16-17(11-13)25-10-9-24-16/h3-8,11,20H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFTUGSHXZAMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxine Ring: This involves the cyclization of appropriate dihydroxybenzene derivatives with suitable alkylating agents.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated aromatic compounds and appropriate coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The key synthetic routes include:
- Formation of the Benzodioxine Ring : This involves cyclization reactions with appropriate dihydroxybenzene derivatives.
- Introduction of the Fluorophenyl Group : This step often uses fluorinated aromatic compounds through coupling reactions.
- Sulfonamide Formation : The final step generally involves the reaction of amines with sulfonyl chlorides.
Chemical Reactions Analysis
N-[2-(2-Fluorophenyl)-2-Methoxypropyl]-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide can undergo various reactions:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : Reduction can yield amines or alcohols utilizing lithium aluminum hydride.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on the aromatic ring or sulfonamide group.
Medicinal Chemistry
This compound has been explored for its therapeutic properties:
- Anti-inflammatory Activity : Studies indicate potential in reducing inflammation through modulation of specific biochemical pathways.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on its ability to inhibit tumor growth.
Enzyme Inhibition Studies
Recent studies have focused on the compound's role as an inhibitor for enzymes such as:
- α-Glucosidase : Investigated for its potential to manage Type 2 Diabetes Mellitus by inhibiting carbohydrate absorption.
- Acetylcholinesterase : Explored for possible applications in treating Alzheimer's Disease by enhancing cholinergic activity.
Biochemical Probes
The compound is being studied as a biochemical probe in enzymatic assays, helping to elucidate mechanisms of action in biological systems.
Advanced Material Development
Due to its unique chemical properties, this compound is also being investigated for applications in the synthesis of advanced materials and specialty chemicals.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Enzyme Inhibition Study : A study published in Brazilian Journal of Pharmaceutical Sciences investigated new sulfonamides with benzodioxane structures as α-glucosidase and acetylcholinesterase inhibitors. The results indicated significant inhibitory activity against these enzymes, suggesting therapeutic potential for diabetes and Alzheimer's disease management .
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| N-[2-(2-Fluorophenyl)-... | α-Glucosidase | Moderate |
| N-[2-(2-Fluorophenyl)-... | Acetylcholinesterase | Significant |
Mechanism of Action
The mechanism by which N-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Anti-Inflammatory Potential: The structural similarity to ’s active compounds warrants further investigation into the target’s COX-2 inhibition or cytokine modulation.
- Metabolic Stability : The methoxypropyl group may reduce cytochrome P450-mediated metabolism compared to furyl or piperazinyl groups, suggesting improved pharmacokinetics .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H18FNO4S
- Molecular Weight : 317.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways.
- Interaction with Cellular Receptors : The compound is believed to interact with various cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections.
Antitumor Activity
A significant area of research has focused on the antitumor properties of this compound. In vitro studies demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast) | 7.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 6.0 | Inhibition of proliferation |
Case Studies
- Study on HepG2 Cells : A study conducted by researchers indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
- Combination Therapy : In combination with standard chemotherapeutic agents like doxorubicin, the compound demonstrated enhanced efficacy against resistant cancer cell lines, suggesting a potential role as an adjuvant therapy .
- Antimicrobial Efficacy : Another study evaluated its antimicrobial properties and found that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in infectious disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
